molecular formula C9H8BrNOS B1405087 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 1783455-40-2

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B1405087
CAS No.: 1783455-40-2
M. Wt: 258.14 g/mol
InChI Key: WHSAGVDNZKVEGV-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one (CAS 1783455-40-2) is a valuable benzothiazine derivative for researchers developing novel bioactive molecules. The benzo-1,4-thiazine core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . This bromo- and methyl-substituted variant serves as a key synthetic intermediate, where the bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . The compound is part of a class of 2,3-disubstituted 4H-benzo-1,4-thiazines, which are typically prepared by reactions of carbonyl or carboxyl compounds with 2-aminothiophenols . Researchers utilize this building block in the construction of chiral heterocyclic compounds and potential protease inhibitors, making it a compound of interest in pharmaceutical and organic synthesis research . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-4-methyl-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAGVDNZKVEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Precursors Followed by Cyclization

One of the most established methods involves the bromination of 4-methyl-2-aminobenzenethiol or related intermediates, followed by cyclization to form the benzothiazine core.

  • Step 1: Bromination of 4-methyl-2-aminobenzenethiol using elemental bromine (Br₂) in an organic solvent such as acetic acid or acetonitrile.
  • Step 2: Cyclization facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), promoting ring closure to form the heterocyclic structure.

Reaction Conditions:

  • Temperature: Reflux (around 80–100°C)
  • Solvent: Acetonitrile or acetic acid
  • Reagents: Bromine (Br₂), oxidizing agents (H₂O₂, m-CPBA)
  • Time: 4–8 hours depending on scale

Catalytic Cyclization Using Metal Catalysts

Recent advancements include catalytic cyclization employing metal catalysts such as palladium on carbon (Pd/C):

  • Procedure: The precursor compounds are subjected to catalytic cyclization in dichloromethane under reflux, which enhances yield and purity.
  • Purification: Recrystallization from ethanol or chromatography using silica gel with hexane:ethyl acetate (2:1).

Alternative Routes via Derivative Intermediates

Research indicates that derivatives such as 2-aminobenzothiazoles reacting with ethyl 2-bromoalkanoates or diethyl 2-bromo-2-methylmalonate can also lead to the target compound through cyclization, often facilitated by copper-based catalysts or microwave irradiation to accelerate the process.

Data Tables Summarizing Preparation Methods

Method Precursors Reagents Catalyst Solvent Conditions Yield Notes
Bromination + Cyclization 4-methyl-2-aminobenzenethiol Br₂, oxidizing agent None Acetic acid or acetonitrile Reflux, 4–8 hrs 70–85% Classic route, scalable
Catalytic Cyclization 2-aminobenzenethiol derivatives None Pd/C Dichloromethane Reflux, 6 hrs >90% Higher purity, efficient
Derivative Pathway 2-aminobenzothiazoles + ethyl 2-bromoalkanoates Ethyl 2-bromoalkanoates Copper–organic framework Ethanol or DMF Microwave or reflux 75–88% Alternative, versatile

Research Findings and Analytical Data

Reaction Monitoring and Characterization

Structural Stability and Purity

  • X-ray Crystallography: Confirms the benzothiazine ring structure with bond lengths and angles matching theoretical models.
  • Impurity Analysis: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) reveal minimal impurities, primarily residual solvents or unreacted precursors.

Notes on Optimization and Industrial Scale-Up

  • Yield Optimization: Using microwave-assisted synthesis can significantly reduce reaction times and improve yields.
  • Purity Control: Recrystallization and chromatography are critical for obtaining high-purity products (>95%).
  • Environmental Considerations: Employing greener solvents and catalytic processes reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has shown potential as a pharmacological agent due to its structural properties which may influence biological pathways. Research indicates it could serve as a scaffold for developing new therapeutic agents targeting various diseases.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting potential for further development in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. This makes them candidates for developing new antibiotics.

Data Table: Antimicrobial Activity Comparison

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Thiazine DerivativeS. aureus16 µg/mL

Material Science

The compound is also being explored for its potential use in material science, particularly in the development of polymers and dyes due to its unique chemical structure.

Application Example : Researchers are investigating the use of this compound in synthesizing novel polymeric materials that exhibit enhanced thermal stability and mechanical properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its derivatives are being synthesized to enhance biological activity or modify physical properties for specific applications.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzothiazine and Benzoxazine Derivatives

Compound Name Core Structure Position 6 Substituent Position 4 Substituent Key Functional Groups
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Thiazine Br CH₃ S, N, Br, carbonyl
6-Bromo-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Oxazine Br CH₃ O, N, Br, carbonyl
6-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one Thiazine Br CH₃ (position 2) S, N, Br, carbonyl
4-(4-Bromo-benzyl)-4H-benzo[b][1,4]thiazin-3(4H)-one Thiazine - 4-bromo-benzyl S, N, Br, benzyl, carbonyl
6-Chloroacetyl-2H-benzo[b][1,4]thiazin-3(4H)-one Thiazine Cl-acetyl - S, N, Cl, acetyl, carbonyl

Key Observations :

  • Thiazine vs.
  • Substituent Position : Methyl at position 4 (as in the target compound) enhances steric stability compared to position 2 substitutions, which may alter binding orientations .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., in 6-chloroacetyl derivatives) improves halogen bonding with residues like His447 or Glu202 in AChE .

Key Observations :

  • AChE Inhibition : The target compound’s bromine and methyl groups may mimic the interactions of 3i/3j with AChE’s catalytic anionic site (CAS), particularly π-π stacking with Trp86 and hydrogen bonding with Tyr337 .
  • Antioxidant Activity : Unlike 3i/3j, which show DPPH radical scavenging (IC₅₀: 12–15 µM), the target compound’s bromine may reduce antioxidant capacity due to its electron-withdrawing nature .
  • Anticonvulsant Potential: The 4-bromo-benzyl analogue’s activity suggests bromine’s role in enhancing GABAergic modulation, a pathway the target compound may also exploit .

Key Observations :

  • Synthesis : The target compound’s bromine substitution likely requires controlled bromination conditions to avoid over-halogenation, contrasting with chloroacetyl derivatives synthesized via milder acylations .
  • BBB Permeability : The methyl group in the target compound may improve lipophilicity compared to polar thiadiazole derivatives (3i/3j), though experimental validation is needed .

Biological Activity

6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 4th position, has drawn attention for its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by data from various studies.

  • IUPAC Name : 6-bromo-4-methyl-1,4-benzothiazin-3-one
  • Molecular Formula : C9H8BrNOS
  • Molecular Weight : 258.14 g/mol

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against several cancer cell lines. The compound showed cytotoxic effects with IC50 values below 20 µM in certain assays. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

In animal models, this compound exhibited anti-inflammatory effects by reducing edema and inflammatory markers when administered in doses of 10 mg/kg . The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Recent studies have suggested that derivatives of benzothiazines can exert neuroprotective effects. Specifically, this compound showed promise in models of neurodegenerative diseases such as Alzheimer's by reducing oxidative stress and inhibiting acetylcholinesterase activity .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 10 - 50 µg/mL
AnticancerIC50 < 20 µM in various cancer lines
Anti-inflammatoryReduced edema; inhibited TNF-alpha
NeuroprotectiveReduced oxidative stress; AChE inhibition

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial activity of various benzothiazine derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy.

Case Study 2: Cancer Cell Line Studies

In vitro testing on breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with this compound resulted in significant cell death compared to controls. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment, affirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one?

  • Methodological Answer : The synthesis typically involves bromination of a precursor compound followed by cyclization. Key steps include:

  • Using palladium on carbon (Pd/C) as a catalyst in dichloromethane under reflux conditions to enhance yield .
  • Purification via recrystallization with ethanol or chromatography (silica gel, hexane:ethyl acetate 2:1) to achieve >95% purity .
  • Reaction monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 2:1) and confirmation via FT-IR (C=O stretch at ~1705 cm⁻¹) and ¹H NMR (δ 2.51 ppm for methyl groups) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40°C for 30 days.
  • Analyze degradation products using HPLC-MS (C18 column, acetonitrile:water gradient) to identify hydrolyzed byproducts (e.g., ring-opened thiol derivatives) .
  • Compare crystallographic data (e.g., X-ray diffraction angles, bond lengths) before and after degradation to assess structural integrity .

Q. What analytical techniques are most reliable for quantifying impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile mobile phase. Detect impurities at λ = 254 nm .
  • GC-MS : Identify volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization .
  • Elemental Analysis : Confirm Br content (theoretical: ~22.1%) to validate stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂ as a catalyst.
  • Compare reaction rates (via kinetic studies) and yields with analogous chloro or iodo derivatives.
  • Computational analysis (DFT, B3LYP/6-31G*) reveals bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the 6-position .
  • Note: Bromine’s steric bulk may reduce coupling efficiency compared to smaller halogens .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-Analysis : Compare IC₅₀ values from published studies (e.g., antimicrobial assays in vs. benzodiazepine-like activity in ).
  • SAR Studies : Modify substituents (e.g., replace methyl with cyclopropyl) to isolate pharmacophores responsible for divergent activities .

Q. How can computational modeling predict metabolic pathways of this compound?

  • Methodological Answer :

  • Use in silico tools (e.g., Schrödinger’s ADMET Predictor):
  • Predict cytochrome P450 oxidation sites (e.g., N-demethylation at position 4) .
  • Simulate glucuronidation using docking studies with UDP-glucuronosyltransferase .
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Reactant of Route 2
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6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one

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